Genistein 7,4'-di-O-beta-D-glucopyranoside
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Overview
Description
Genistein 7,4’-di-O-glucoside is a naturally occurring isoflavone glycoside. It is a derivative of genistein, an isoflavone found predominantly in soybeans and other legumes. This compound is known for its significant estrogenic activity and is often studied for its potential health benefits, including its role in cancer prevention and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Genistein 7,4’-di-O-glucoside can be synthesized through enzymatic glycosylation of genistein. This process involves the use of specific glycosyltransferases that catalyze the attachment of glucose molecules to the genistein structure. The reaction typically occurs under mild conditions, with the presence of UDP-glucose as a glucose donor .
Industrial Production Methods: Industrial production of genistein 7,4’-di-O-glucoside often involves microbial biotransformation. Filamentous fungi, such as Aspergillus species, are used to convert genistein into its glucoside form through fermentation processes. This method is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Genistein 7,4’-di-O-glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down genistein 7,4’-di-O-glucoside into genistein and glucose.
Major Products: The primary product of hydrolysis is genistein, which retains the biological activity of the parent compound. Oxidative reactions can lead to various quinone derivatives, which may have different biological activities .
Scientific Research Applications
Genistein 7,4’-di-O-glucoside has a wide range of applications in scientific research:
Mechanism of Action
Genistein 7,4’-di-O-glucoside exerts its effects primarily through its estrogenic activity. It binds to estrogen receptors, modulating the expression of estrogen-responsive genes. This interaction can inhibit the growth of hormone-dependent cancer cells and induce apoptosis. Additionally, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Genistin: Another glucoside of genistein, differing by the position of the glucose moiety.
Daidzin: A glucoside of daidzein, another isoflavone found in soybeans.
Uniqueness: Genistein 7,4’-di-O-glucoside is unique due to its dual glucosylation, which may enhance its solubility and stability compared to other isoflavone glycosides. This dual glucosylation also influences its bioavailability and metabolic pathways, potentially leading to distinct biological effects .
Biological Activity
Genistein 7,4'-di-O-beta-D-glucopyranoside (also known as genistein 7,4'-di-O-glucoside) is a naturally occurring isoflavone glycoside derived from genistein, a prominent phytoestrogen found in soy products. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
- Molecular Formula : C27H30O15
- Molecular Weight : 594.52 g/mol
- CAS Number : 36190-98-4
This compound primarily exerts its biological effects through its interaction with estrogen receptors (ERs). Upon binding to these receptors, it modulates the expression of estrogen-responsive genes, which can lead to:
- Inhibition of Hormone-Dependent Cancer Cells : By inducing apoptosis and inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) .
- Antioxidant Activity : It scavenges free radicals and enhances cellular antioxidant defenses, thereby protecting cells from oxidative stress .
- Anti-inflammatory Effects : It reduces the production of pro-inflammatory cytokines and mediators .
Antioxidant Activity
This compound has been shown to exhibit significant antioxidant properties. In vitro studies demonstrated that this compound can protect against oxidative damage induced by reactive oxygen species (ROS) in various cell lines:
Cell Line | Concentration (μM) | Effect on Glutathione Levels (nmol/106 cells) |
---|---|---|
U937 | 5 | 3.8 |
U937 | 10 | 7.9 |
U937 | 20 | 12.5 |
U937 | 40 | 14.6 |
These results indicate that genistein's antioxidant capacity is dose-dependent but generally lower than that of quercetin .
Anticancer Activity
Research indicates that this compound has potent anticancer effects:
- MCF-7 Cells : Exhibited increased apoptosis and decreased cell viability when treated with genistein .
- PC-3 Cells : Showed enhanced sensitivity to radiation when pre-treated with genistein, leading to increased apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
Genistein has been reported to inhibit the production of inflammatory markers such as NF-kB and COX-2 in various models:
Study Type | Findings |
---|---|
In vitro | Reduced TNF-alpha and IL-6 levels in macrophages |
In vivo | Decreased paw edema in carrageenan-induced inflammation model |
These findings suggest that genistein can modulate inflammatory responses effectively .
Study on Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with genistein led to a significant reduction in cell proliferation and an increase in apoptosis markers such as cleaved PARP. The study highlighted the potential of genistein as an adjunct therapy in hormone-responsive cancers .
Study on Prostate Cancer Cells
In another study involving PC-3 prostate cancer cells, genistein was shown to enhance the effects of radiation therapy. The combination treatment resulted in a greater reduction in colony formation compared to either treatment alone, indicating a synergistic effect .
Properties
IUPAC Name |
5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-7-16-20(32)22(34)24(36)26(41-16)39-11-3-1-10(2-4-11)13-9-38-15-6-12(5-14(30)18(15)19(13)31)40-27-25(37)23(35)21(33)17(8-29)42-27/h1-6,9,16-17,20-30,32-37H,7-8H2/t16-,17-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJDQONJYHNTDX-UMUUNPGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.